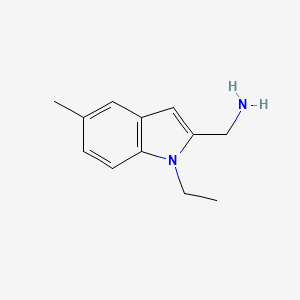

1-(1-etil-5-metil-1H-indol-2-il)metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and chemistry .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine serves as a building block for synthesizing more complex indole derivatives. These derivatives are critical in the development of pharmaceuticals and agrochemicals due to their varied biological activities. The compound can undergo multiple chemical reactions, including oxidation and reduction, enhancing its utility in synthetic pathways.

Biology

Indole derivatives are known for their significant biological activities:

- Antiviral Properties : Research indicates that this compound exhibits inhibitory activity against viruses such as influenza A. In vitro studies have shown an IC50 value of approximately 7.53 μmol/L against influenza A, suggesting potent antiviral effects.

- Antifungal Activity : It has been identified as a metabolite with antifungal defense properties in plants. The compound demonstrates significant antifungal activity against various pathogens, providing a defense mechanism for plants.

Medicine

The therapeutic potential of 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine is under investigation for various diseases:

- Cancer Treatment : Indole derivatives have shown promise in oncology, with studies indicating that they can induce non-apoptotic cell death mechanisms in cancer cells. This unique mode of action may provide advantages over traditional apoptosis-based therapies.

- Neuropharmacology : The compound has been studied for its potential in treating neurological disorders like Parkinson's and Alzheimer's disease by inhibiting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Industry

In industrial applications, 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine is utilized in the production of dyes and pigments due to its stable chemical properties and ability to form colored complexes.

Case Studies

Several studies highlight the applications and efficacy of this compound:

| Study | Application | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated against influenza A | IC50 of 7.53 μmol/L; high selectivity index indicating potent antiviral activity |

| Antifungal Defense Mechanism | Isolated from plants | Demonstrated significant antifungal activity against specific pathogens |

| Neuropharmacological Potential | Tested for MAO and AChE inhibition | Showed ability to alleviate symptoms in models of Parkinson's disease |

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, suggesting that this compound may have similar effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and interaction with its targets. For instance, some indole derivatives are recommended to be stored in dark places under an inert atmosphere at 2-8°C to maintain their stability .

Métodos De Preparación

The synthesis of 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones in the presence of an acid catalyst to form indoles . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .

Análisis De Reacciones Químicas

Comparación Con Compuestos Similares

1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine can be compared with other indole derivatives, such as:

1-methyl-1H-indole-2-carboxylic acid: This compound has similar chemical properties but different biological activities.

1-ethyl-1H-indole-3-carboxaldehyde: Another indole derivative with distinct applications in organic synthesis and medicinal chemistry.

1-bromo-3-methyl-1H-indole: Known for its use in electrophilic substitution reactions and as an intermediate in the synthesis of more complex molecules.

These comparisons highlight the uniqueness of 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine in terms of its specific applications and chemical properties.

Actividad Biológica

1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine, an indole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an indole ring with specific substitutions that enhance its pharmacological potential. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

The compound's structure contributes to its interaction with various biological targets, leading to a range of pharmacological effects.

Indole derivatives like 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine exhibit their biological effects through several mechanisms:

- Receptor Binding : These compounds have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways.

- Biochemical Pathways : Indole derivatives can affect numerous biochemical pathways, contributing to their antiviral, anti-inflammatory, and anticancer properties.

- Cell Death Mechanisms : Some studies indicate that certain indole derivatives can induce non-apoptotic cell death (methuosis), which may provide advantages over traditional apoptosis-based therapies .

Biological Activities

The biological activities of 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine can be categorized as follows:

Antiviral Activity

Research has indicated that indole derivatives possess inhibitory effects against influenza A and other viral pathogens. This activity is attributed to their ability to interfere with viral replication mechanisms.

Antifungal Properties

The compound has been identified as a metabolite in plants that exhibits antifungal defense properties. It has shown significant efficacy against various fungal pathogens, providing a natural defense mechanism for plants.

Antioxidant Effects

Indole derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress. Assays such as DPPH radical scavenging demonstrate that these compounds can effectively neutralize free radicals.

Anticholinesterase Activity

Indole derivatives have been evaluated for their potential as anticholinesterase agents, which could be beneficial in treating conditions like myasthenia gravis. Inhibition assays have shown promising results in this regard.

Research Findings and Case Studies

Numerous studies have explored the biological activity of 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine and related compounds:

Propiedades

IUPAC Name |

(1-ethyl-5-methylindol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-14-11(8-13)7-10-6-9(2)4-5-12(10)14/h4-7H,3,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVXKQOMTAMZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)C=C1CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.